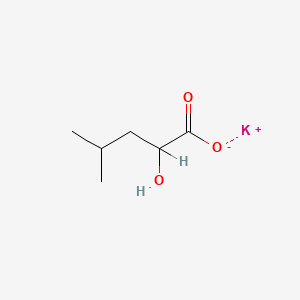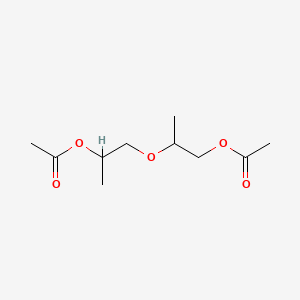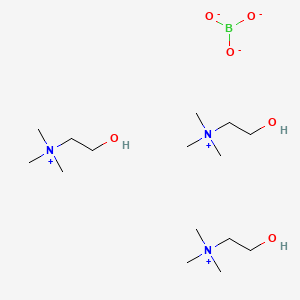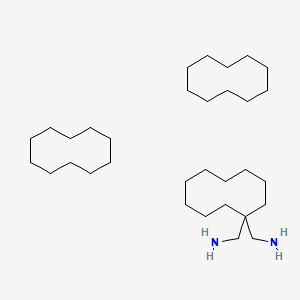
Tricyclodecanebis(methylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclodecanebis(methylamine) is a chemical compound with the molecular formula C32H66N2 and a molecular weight of 478.87984 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricyclodecanebis(methylamine) typically involves the reaction of tricyclodecane with methylamine under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of tricyclodecanebis(methylamine) often involves large-scale chemical reactors where the reactants are combined and subjected to specific conditions to yield the desired product. The process is optimized for efficiency and purity, ensuring that the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclodecanebis(methylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert tricyclodecanebis(methylamine) into other amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines .
Applications De Recherche Scientifique
Tricyclodecanebis(methylamine) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Tricyclodecanebis(methylamine) is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tricyclodecanebis(methylamine) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Tricyclodecane: Shares a similar core structure but lacks the methylamine groups.
Bis(methylamine) derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: Tricyclodecanebis(methylamine) is unique due to its specific combination of a tricyclodecane core with methylamine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
26655-37-8 |
|---|---|
Formule moléculaire |
C32H66N2 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclodecyl]methanamine;cyclodecane |
InChI |
InChI=1S/C12H26N2.2C10H20/c13-10-12(11-14)8-6-4-2-1-3-5-7-9-12;2*1-2-4-6-8-10-9-7-5-3-1/h1-11,13-14H2;2*1-10H2 |
Clé InChI |
FTDWOAPNFZTQQV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCC1.C1CCCCCCCCC1.C1CCCCC(CCCC1)(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



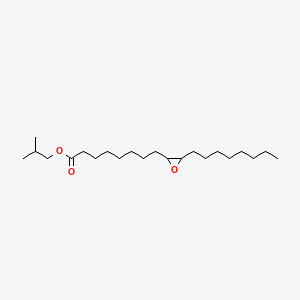

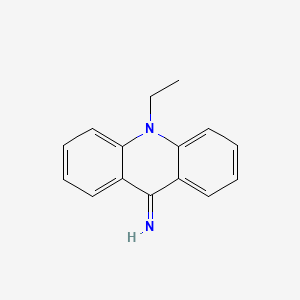


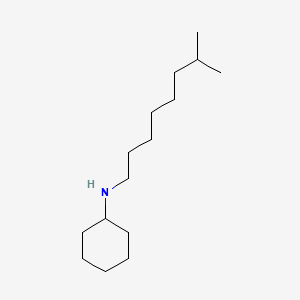
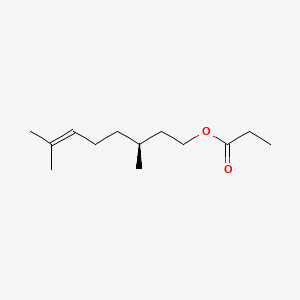
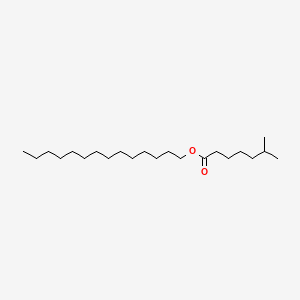
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

